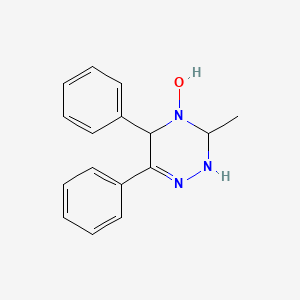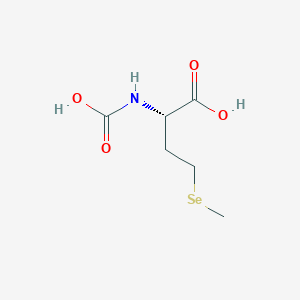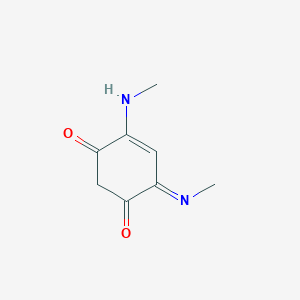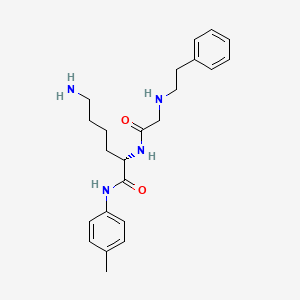
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- is a heterocyclic compound featuring a four-membered azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and purification techniques are employed.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidinones, oxides, and reduced derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to inhibit certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azetidinone, 3,3-dimethyl-1-(1-methylethyl)-4-phenyl-
- 2-Azetidinone, 4-phenyl-
- 3,4-Dimethyl-2-azetidinone
Uniqueness
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
835651-92-8 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenyl-4-pyridin-3-ylazetidin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-16(2)14(12-7-6-10-17-11-12)18(15(16)19)13-8-4-3-5-9-13/h3-11,14H,1-2H3 |
Clave InChI |
PODMRKGGNZJWMD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)


![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)


![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
